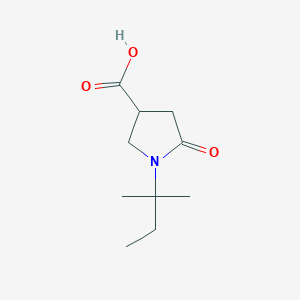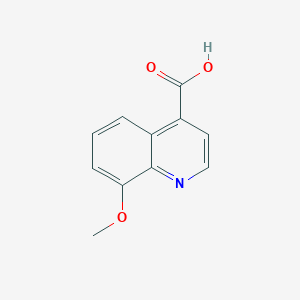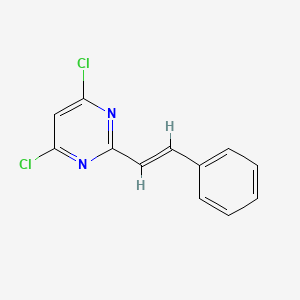
(E)-4,6-二氯-2-苯乙烯基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4,6-Dichloro-2-styrylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions and a styryl group at the 2nd position of the pyrimidine ring The (E)-configuration indicates that the styryl group is in the trans configuration relative to the pyrimidine ring
科学研究应用
(E)-4,6-Dichloro-2-styrylpyrimidine has several scientific research applications, including:
-
Medicinal Chemistry:
Anticancer Agents: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Antimicrobial Agents: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
-
Materials Science:
Organic Semiconductors: The compound’s electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Photovoltaic Materials:
-
Biological Research:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms and to develop enzyme inhibitors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,6-dichloro-2-styrylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with a suitable styrene derivative under basic conditions. One common method is the Heck reaction, which is a palladium-catalyzed coupling reaction. The general reaction scheme is as follows:
Heck Reaction:
Industrial Production Methods: Industrial production of (E)-4,6-dichloro-2-styrylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反应分析
Types of Reactions: (E)-4,6-Dichloro-2-styrylpyrimidine can undergo various chemical reactions, including:
-
Substitution Reactions:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The styryl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
-
Oxidation and Reduction Reactions:
Oxidation: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The styryl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, thiols, bases (e.g., sodium hydroxide), solvents (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas with a palladium catalyst)
Major Products:
- Substituted pyrimidines (e.g., 4,6-diamino-2-styrylpyrimidine)
- Oxidized products (e.g., 4,6-dichloro-2-(2-formylphenyl)pyrimidine)
- Reduced products (e.g., 4,6-dichloro-2-ethylpyrimidine)
作用机制
The mechanism of action of (E)-4,6-dichloro-2-styrylpyrimidine depends on its specific application:
-
Anticancer Activity:
Molecular Targets: The compound targets specific enzymes involved in DNA replication and cell division, such as topoisomerases.
Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
-
Antimicrobial Activity:
Molecular Targets: The compound targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It interferes with the synthesis of essential cellular components, such as proteins and nucleic acids.
相似化合物的比较
(E)-4,6-Dichloro-2-styrylpyrimidine can be compared with other similar compounds, such as:
-
4,6-Dichloro-2-phenylpyrimidine:
Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a phenyl group at the 2nd position.
Difference: The styryl group in (E)-4,6-dichloro-2-styrylpyrimidine provides additional electronic and steric effects, making it more reactive in certain chemical reactions.
-
4,6-Dichloro-2-vinylpyrimidine:
Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a vinyl group at the 2nd position.
Difference: The styryl group in (E)-4,6-dichloro-2-styrylpyrimidine provides a larger conjugated system, enhancing its electronic properties.
-
4,6-Dichloro-2-(2-thienyl)pyrimidine:
Similarity: Both compounds have chlorine atoms at the 4th and 6th positions and a heteroaryl group at the 2nd position.
Difference: The styryl group in (E)-4,6-dichloro-2-styrylpyrimidine provides different electronic and steric effects compared to the thienyl group.
属性
IUPAC Name |
4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCSGSRXYDRKP-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
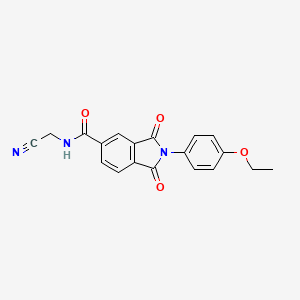
![4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B2383501.png)
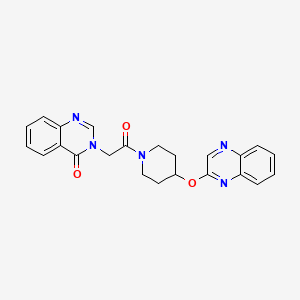
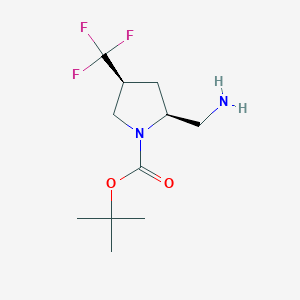
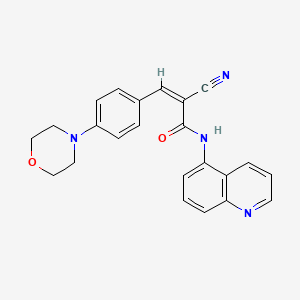
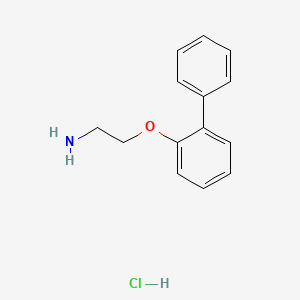
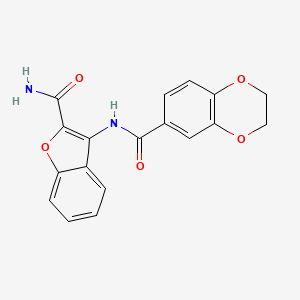
![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)
![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383515.png)

